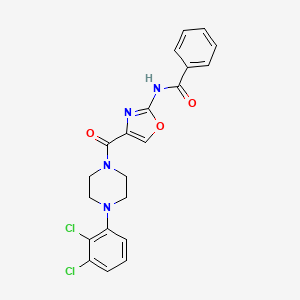![molecular formula C16H18N4O2 B2489961 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196449-89-3](/img/structure/B2489961.png)
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one is a complex organic compound that features a morpholine ring, a triazole ring, and a propenone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the formation of the triazole ring via a click chemistry reaction between an azide and an alkyne. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the propenone group through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and time .
化学反応の分析
Types of Reactions
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone.
Substitution: The triazole and morpholine rings can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities .
科学的研究の応用
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enhancing its activity as an enzyme inhibitor. The morpholine ring can interact with biological membranes, affecting cell permeability. The propenone group can undergo Michael addition reactions, leading to the formation of covalent bonds with target proteins .
類似化合物との比較
Similar Compounds
- 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives
- 1-(Benzyl)-1H-1,2,4-triazol-4-yl derivatives
- Morpholine-based compounds
Uniqueness
1-[3-(1-Benzyl-1h-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one is unique due to its combination of a triazole ring, morpholine ring, and propenone group. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
1-[3-(1-benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-15(21)20-8-9-22-11-14(20)16-17-12-19(18-16)10-13-6-4-3-5-7-13/h2-7,12,14H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSBRCXATGJQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2=NN(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)dimethylamine](/img/structure/B2489879.png)
![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)
![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)
![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)
![(2E)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2489890.png)

![N-(3-methylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2489893.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
